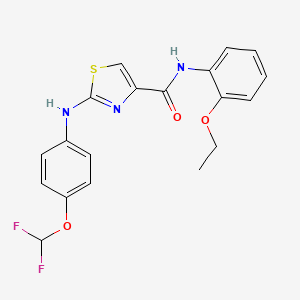

2-((4-(difluoromethoxy)phenyl)amino)-N-(2-ethoxyphenyl)thiazole-4-carboxamide

Description

This compound is a thiazole-4-carboxamide derivative featuring a difluoromethoxy substituent on the phenylamino group and an ethoxyphenyl moiety on the carboxamide side chain. Its structure combines electron-withdrawing (difluoromethoxy) and electron-donating (ethoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-(2-ethoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O3S/c1-2-26-16-6-4-3-5-14(16)23-17(25)15-11-28-19(24-15)22-12-7-9-13(10-8-12)27-18(20)21/h3-11,18H,2H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTQMIDYKCHEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(2-ethoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes current findings regarding its biological activity, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound was assessed for its activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

| Aspergillus fumigatus | 15 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various human cancer cell lines. The findings indicate that it can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines, the compound demonstrated cytotoxic effects with IC50 values as follows:

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15.2 |

| HepG2 | 18.5 |

| MCF-7 | 22.3 |

The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

The biological activity of thiazole derivatives often relates to their ability to inhibit specific enzymes or pathways involved in disease processes. For instance, compounds similar to the one discussed have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 3: HDAC Inhibition Data

| Compound | HDAC Inhibition IC50 (nM) |

|---|---|

| Compound A | 25 |

| Compound B | 30 |

| Test Compound | 20.81 - 31.54 |

This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the phenyl and thiazole rings, which impact electronic, steric, and pharmacokinetic properties. Key comparisons include:

Substituent Effects:

- Difluoromethoxy vs.

- Ethoxyphenyl vs. Fluorophenyl : The ethoxy group’s electron-donating nature may increase solubility in polar solvents compared to fluorophenyl derivatives, which are more electronegative .

- Nitro vs. Sulfonamide : Nitro groups (e.g., in ) confer strong electron-withdrawing effects, enhancing reactivity in antibacterial contexts, while sulfonamides () facilitate hydrogen bonding in kinase inhibition .

Common Strategies:

- Coupling Reactions : Amide bond formation using HATU/HBTU (e.g., ) or EDCI/HOBt () is standard for carboxamide derivatives .

- Purification : Silica gel chromatography is widely employed, yielding purities ranging from 42% () to >99% (), indicating variability in reaction optimization .

Challenges:

- Tautomerism : highlights tautomeric equilibria in triazole-thiones, which complicate structural confirmation via IR and NMR. The target compound’s thiazole core avoids such issues, simplifying characterization .

Spectroscopic and Analytical Data

- IR Spectroscopy :

- NMR Spectroscopy :

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups improve solubility in polar solvents compared to halogenated analogs, aiding formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.